N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide
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Overview
Description
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a bromofuran moiety, a dioxidotetrahydrothiophene ring, and a methylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide typically involves multiple steps:
Bromination of Furan: The initial step involves the bromination of furan to produce 5-bromofuran. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of the Dioxidotetrahydrothiophene Ring: The next step involves the synthesis of the dioxidotetrahydrothiophene ring. This can be done through the oxidation of tetrahydrothiophene using hydrogen peroxide or a similar oxidizing agent.
Amide Bond Formation: The final step is the formation of the amide bond between the bromofuran derivative and the dioxidotetrahydrothiophene derivative. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of substituted furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes or receptors, makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxidotetrahydrothiophene ring and the bromofuran moiety could play crucial roles in binding to these targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-bromofuran-2-yl)methyl]-3,4-dimethylaniline
- N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-chlorobenzamide
Uniqueness
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide is unique due to the combination of its structural elements. The presence of both a bromofuran moiety and a dioxidotetrahydrothiophene ring in the same molecule provides a distinct set of chemical properties and reactivity patterns. This uniqueness can be leveraged in various applications, from synthetic chemistry to drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more
Properties
Molecular Formula |
C17H18BrNO4S |
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Molecular Weight |
412.3 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide |
InChI |
InChI=1S/C17H18BrNO4S/c1-12-2-4-13(5-3-12)17(20)19(10-15-6-7-16(18)23-15)14-8-9-24(21,22)11-14/h2-7,14H,8-11H2,1H3 |
InChI Key |
AQGLTSIMIMZDCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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